
2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)” is a complex organic molecule that features multiple functional groups, including azo, nitro, hydroxy, and sulfonate groups. This compound is likely to be used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The general approach might include:
Formation of the Azo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic compound.
Introduction of Nitro and Hydroxy Groups: These functional groups can be introduced through nitration and subsequent reduction or hydrolysis reactions.
Formation of Pyrazolone Ring: This involves cyclization reactions using appropriate precursors.
Chromate Complex Formation: The final step would involve complexation with chromate ions in the presence of sodium ions to form the sodium salt.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Due to the presence of nitro and azo groups.
Substitution Reactions: Particularly electrophilic and nucleophilic substitutions on the aromatic rings.
Complexation Reactions: With metal ions due to the presence of sulfonate and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc dust.
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation might lead to the formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye and Pigment Industry: Due to the presence of azo groups, which are known for their vibrant colors.
Analytical Chemistry: As a reagent for detecting metal ions or other analytes.
Biology and Medicine
Biological Staining: For visualizing cellular components under a microscope.
Pharmaceuticals: Potential use as a drug or drug intermediate due to its complex structure.
Industry
Catalysts: In various chemical reactions due to the presence of chromate ions.
Material Science: As a component in the synthesis of advanced materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
As a Dye: The azo group would interact with the substrate, leading to color formation.
As a Catalyst: The chromate ion would facilitate redox reactions by alternating between different oxidation states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Dyes: Such as methyl orange and Congo red.
Chromate Complexes: Such as potassium dichromate and sodium chromate.
Eigenschaften
Molekularformel |
C36H28CrN9Na2O9S+ |
|---|---|
Molekulargewicht |
860.7 g/mol |
IUPAC-Name |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-ol |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11,25-26H,1H3,(H,27,28,29);2-9,22-23H,1H3;;;/q;;;2*+1/p-1 |
InChI-Schlüssel |
RNENDSQHMXUDBE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


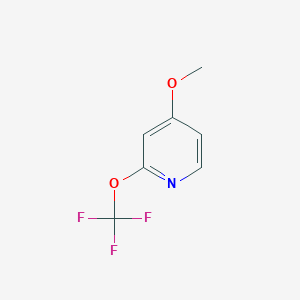
![3-[2-(difluoromethoxy)phenyl]-12-(6-methoxypyridin-3-yl)-1,4,8,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B14796488.png)
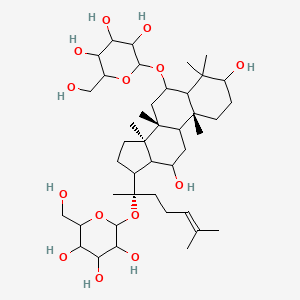

![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)
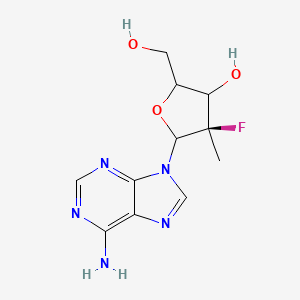
![3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14796513.png)
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)
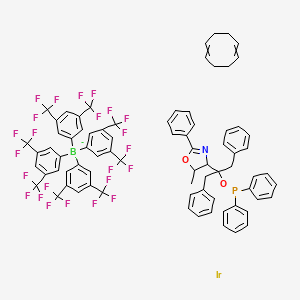

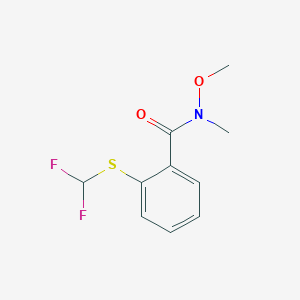
![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)
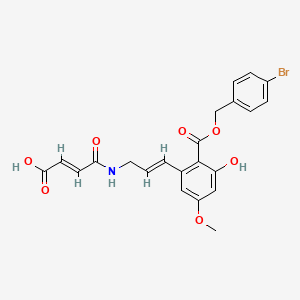
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)
